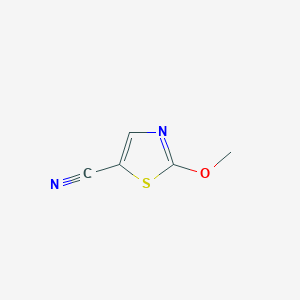

2-methoxy-1,3-thiazole-5-carbonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

2-methoxy-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS/c1-8-5-7-3-4(2-6)9-5/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPCDPSDCGVQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(S1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Predictive Collision Cross Section and High-Resolution Mass Spectrometry Profiling of 2-Methoxy-1,3-thiazole-5-carbonitrile: A Technical Guide

Executive Summary

In the rapidly evolving landscape of small-molecule drug discovery and agrochemical development, the structural confirmation of heterocyclic scaffolds is paramount. 2-Methoxy-1,3-thiazole-5-carbonitrile (Chemical Formula: C₅H₄N₂OS) represents a highly versatile building block. However, differentiating such low-molecular-weight heterocycles from their structural isomers (e.g., 3-methoxy-1,2-thiazole-5-carbonitrile) using traditional mass spectrometry (MS) alone is challenging due to identical exact masses and highly similar fragmentation patterns.

Ion Mobility-Mass Spectrometry (IM-MS) bridges this analytical gap by introducing an orthogonal separation dimension based on a molecule's size, shape, and charge in the gas phase—quantified as the Collision Cross Section (CCS). As a Senior Application Scientist, I have structured this whitepaper to bridge theoretical CCS predictions with empirical validation. This guide details the physicochemical MS parameters, the mechanistic causality behind adduct formation, and a self-validating experimental protocol to ensure uncompromising data integrity.

Physicochemical Profiling & Theoretical MS Parameters

Before initiating empirical IM-MS workflows, establishing theoretical baselines is critical for targeted data extraction. The monoisotopic mass of 2-methoxy-1,3-thiazole-5-carbonitrile is 140.00444 Da [1].

Theoretical CCS values are generated using machine learning models trained on vast experimental databases of drift tube and traveling-wave ion mobility data[2]. These models utilize molecular descriptors, polarizability, and exact mass to predict the rotationally averaged cross-section of specific ion adducts[3].

Table 1: Predicted CCS Values and m/z for 2-Methoxy-1,3-thiazole-5-carbonitrile Adducts

| Adduct Species | Ionization Mode | Theoretical m/z | Predicted CCS (Ų) |

| [M+H]⁺ | Positive (ESI+) | 141.01172 | 127.0 |

| [M+Na]⁺ | Positive (ESI+) | 162.99366 | 139.2 |

| [M+NH₄]⁺ | Positive (ESI+) | 158.03826 | 147.8 |

| [M-H]⁻ | Negative (ESI-) | 138.99716 | 130.3 |

| [M+HCOO]⁻ | Negative (ESI-) | 185.00264 | 143.8 |

| [M+CH₃COO]⁻ | Negative (ESI-) | 199.01829 | 183.6 |

(Data derived from the 1[1] utilizing the 2[2] prediction model).

Mechanistic Ionization & Adduct Formation (Causality)

A common pitfall in IM-MS analysis is treating CCS values as static numbers without understanding the underlying gas-phase chemistry. The variance in CCS values across different adducts of 2-methoxy-1,3-thiazole-5-carbonitrile is directly caused by coordination chemistry and steric bulk:

-

Protonation ([M+H]⁺, 127.0 Ų): The addition of a single proton typically occurs at the most basic site—the thiazole nitrogen. Because a proton has negligible volume, it minimally perturbs the molecule's resting electron cloud, resulting in a highly compact gas-phase structure.

-

Sodiation ([M+Na]⁺, 139.2 Ų): Sodium possesses a significantly larger ionic radius than a proton. More importantly, Na⁺ induces a multidentate chelation effect. It likely coordinates between the methoxy oxygen and the thiazole nitrogen. This coordination forces a conformational rigidity that expands the molecule's cross-sectional area by over 12 Ų compared to the protonated species.

-

Anionic Adducts ([M+CH₃COO]⁻, 183.6 Ų): In negative ESI mode, the formation of the acetate adduct results in a massive increase in the CCS. This is caused by the non-covalent, hydrogen-bonded attachment of the bulky acetate anion, which drastically alters the aerodynamic drag of the complex as it traverses the nitrogen-filled drift tube.

Experimental Protocol: LC-IM-MS/MS Empirical Validation Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system . It employs bracketing calibration to account for instrumental drift, ensuring that the empirical measurement of the 127.0 Ų[M+H]⁺ target remains highly accurate.

Safety Note: 2-methoxy-1,3-thiazole-5-carbonitrile carries STOT SE 3 (Specific Target Organ Toxicity), Skin Irritant, and Acute Toxicity classifications[4]. All standard preparations must be performed in a Class II biological safety cabinet or fume hood.

Phase 1: System Suitability and Bracketing Calibration

-

Action: Infuse a standardized IM-MS calibrant (e.g., Agilent ESI-L Low Concentration Tuning Mix or Polyalanine) directly into the ESI source at 3 µL/min.

-

Causality: Drift tube pressure and temperature fluctuate microscopically during a run. By injecting the calibrant before and after the sample sequence (bracketing), you create a dynamic calibration curve that corrects for these environmental shifts, keeping the drift time ( td ) to CCS ( Ω ) conversion error below 1%.

Phase 2: Sample Preparation

-

Action: Reconstitute 2-methoxy-1,3-thiazole-5-carbonitrile to a final concentration of 1 µg/mL in a diluent of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: The 0.1% Formic Acid acts as an abundant proton donor, driving the ionization equilibrium heavily toward the [M+H]⁺ state, thereby ensuring a high signal-to-noise ratio for validating the 127.0 Ų theoretical CCS.

Phase 3: UHPLC Separation

-

Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Execute a 10-minute gradient elution from 5% to 95% organic modifier.

-

Causality: While IM-MS separates gas-phase ions, front-end liquid chromatography is critical to resolve the target from synthesis impurities or structural isomers before they enter the source. This prevents competitive ionization (ion suppression) and space-charge effects within the ion mobility cell, which can artificially skew drift times.

Phase 4: IM-MS Acquisition

-

Action: Operate the mass spectrometer in positive ESI mode. Set the drift gas to high-purity Nitrogen (N₂).

-

Causality: Nitrogen is the industry-standard buffer gas for CCS measurements ( ΩN2 ). It provides highly reproducible collisional cross-sections that are more representative of real-world biological and environmental matrices compared to Helium.

Phase 5: Data Processing

-

Action: Extract the Arrival Time Distribution (ATD) for the exact mass m/z 141.0117. Calculate the centroid drift time, apply the bracketed calibration curve to derive the empirical CCS, and compare it against the theoretical 127.0 Ų value. A ΔCCS of < 2% confirms structural identity.

Visualizations of Workflows and Logic

Caption: Step-by-step LC-IM-MS/MS experimental workflow for empirical CCS validation.

Caption: Logical framework comparing machine learning CCS predictions with empirical IM-MS data.

References

- Source: nextsds.

- Title: 2-methoxy-1,3-thiazole-5-carbonitrile (C5H4N2OS)

- Source: ccsbase.

- Title: Accurate Prediction of Ion Mobility Collision Cross-Section Using Ion's Polarizability and Molecular Mass with Limited Data Source: Journal of Chemical Information and Modeling - ACS Publications URL

Sources

2-Methoxy-1,3-thiazole-5-carbonitrile: Structural Elucidation, Synthesis, and Application in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the 1,3-thiazole ring serves as a privileged pharmacophore due to its ability to engage in diverse non-covalent interactions within biological targets. 2-Methoxy-1,3-thiazole-5-carbonitrile (CAS: 1261677-60-4) is recognized as a highly versatile small molecule scaffold 1. This technical guide provides an in-depth analysis of its physicochemical properties, 2D structural causality, and a self-validating protocol for its synthesis and analytical verification.

Physicochemical Profiling & 2D Structure

To effectively utilize this scaffold in high-throughput screening or lead optimization, researchers must first establish a rigorous physicochemical baseline. The exact monoisotopic mass and structural identifiers are summarized below, providing the necessary parameters for mass spectrometry and cheminformatics workflows.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-methoxy-1,3-thiazole-5-carbonitrile |

| CAS Registry Number | 1261677-60-4 2 |

| Molecular Formula | C5H4N2OS |

| Molecular Weight | 140.16 g/mol |

| Monoisotopic Mass | 140.00444 Da 3 |

| SMILES String | COC1=NC=C(C#N)S1 |

| InChIKey | MPPCDPSDCGVQHS-UHFFFAOYSA-N |

Structural Causality: The Push-Pull System

The 2D structure of 2-methoxy-1,3-thiazole-5-carbonitrile is defined by a highly polarized π -system.

-

The Electron Donor (C2-Methoxy): The methoxy group at the C2 position acts as a strong π -electron donor via resonance, increasing electron density within the heteroaromatic ring.

-

The Electron Withdrawer (C5-Carbonitrile): Conversely, the carbonitrile group at the C5 position acts as a powerful electron-withdrawing group (EWG).

This "push-pull" electronic configuration creates a strong molecular dipole. In drug design, this causality translates directly to target affinity: the polarized thiazole ring acts as an excellent hydrogen bond acceptor (via the N3 atom and the nitrile nitrogen) while maintaining sufficient lipophilicity to occupy hydrophobic pockets in kinase hinge regions.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most efficient route to synthesize 2-methoxy-1,3-thiazole-5-carbonitrile relies on the Nucleophilic Aromatic Substitution (SNAr) of its chlorinated precursor, 2-chloro-1,3-thiazole-5-carbonitrile 4.

Mechanistic Causality: The C2 position of the starting thiazole is highly electrophilic. This is caused by the inductive pull of the adjacent nitrogen and sulfur atoms, compounded by the resonance-withdrawing effect of the C5-carbonitrile group. This extreme electron deficiency makes the C2-chloride an exceptional leaving group for methoxide attack 5.

Step-by-Step Synthesis Protocol

-

Preparation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere to prevent moisture from quenching the alkoxide nucleophile.

-

Dissolution: Dissolve 1.0 equivalent (1.44 g, 10 mmol) of 2-chloro-1,3-thiazole-5-carbonitrile in 15 mL of anhydrous methanol.

-

Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add exactly 1.0 equivalent of a 0.5 M sodium methoxide (NaOMe) solution in methanol (20 mL, 10 mmol).

-

Causality Check: Dropwise addition controls the exothermic nature of the SNAr reaction. Strict equimolar stoichiometry is critical; excess alkoxide in electron-deficient heterocycles can trigger unwanted ring-opening decomposition pathways.

-

-

Reaction Propagation: Remove the ice bath and heat the mixture to 50 °C for 2 hours.

-

Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous ammonium chloride ( NH4Cl ) to neutralize any unreacted methoxide. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient).

Analytical Validation Protocol (Self-Validating System)

To ensure scientific integrity, the synthesized scaffold must be verified using a self-validating analytical system. Relying on a single analytical method introduces blind spots; therefore, we pair exact mass determination (LC-MS) with atomic connectivity mapping (NMR). If the LC-MS confirms the mass but the NMR shows incorrect connectivity, the batch is rejected.

Step-by-Step Validation Methodology

-

LC-MS Profiling (Mass Verification):

-

Method: Electrospray Ionization (ESI) in positive mode.

-

Validation: Withdraw a 10 µL aliquot of the purified product, dilute in 1 mL acetonitrile, and inject. The validation is successful if the starting material peak ( m/z 144.96 [M+H]+ with a characteristic 3:1 35Cl/37Cl isotopic pattern) is completely absent, replaced by a dominant product peak at m/z 141.01 [M+H]+ .

-

-

NMR Spectroscopy (Connectivity Verification):

-

1 H NMR (400 MHz, CDCl3 ): The spectrum must show a sharp singlet integrating to 3 protons around δ 4.10 ppm (confirming the methoxy group). The single aromatic C4 proton must appear as a singlet around δ 8.00 - 8.20 ppm.

-

13 C NMR (100 MHz, CDCl3 ): The spectrum must resolve exactly 5 distinct carbon signals: the methoxy carbon (~58 ppm), the nitrile carbon (~112 ppm), and the three thiazole carbons. The C2 carbon will be heavily deshielded (~170 ppm) due to the attached oxygen and nitrogen atoms.

-

Experimental Workflow Diagram

Experimental workflow for the synthesis and structural validation of the thiazole scaffold.

Application in Drug Discovery

Once validated, 2-methoxy-1,3-thiazole-5-carbonitrile serves as an advanced intermediate. The nitrile group at C5 can be subjected to hydrolysis to yield a carboxylic acid, or reduced to a primary amine, opening pathways to synthesize complex amide-linked kinase inhibitors. Furthermore, the methoxy group can be selectively cleaved using boron tribromide ( BBr3 ) to reveal a thiazolone core, a motif frequently utilized in the development of antimicrobial agents and metabolic enzyme modulators.

References

- NextSDS.

- University of Luxembourg (PubChemLite). "2-methoxy-1,3-thiazole-5-carbonitrile (C5H4N2OS)."

- CymitQuimica. "2-Methoxy-1,3-thiazole-5-carbonitrile."

- PubChem (NIH). "2-Chlorothiazole-5-carbonitrile."

- Benchchem. "A Comparative Guide to the Synthetic Utility of 2-Methoxy-1,3-thiazole-4-carbaldehyde and 2- Chlorothiazole-4."

Sources

- 1. 2-Methoxy-1,3-thiazole-5-carbonitrile | CymitQuimica [cymitquimica.com]

- 2. nextsds.com [nextsds.com]

- 3. PubChemLite - 2-methoxy-1,3-thiazole-5-carbonitrile (C5H4N2OS) [pubchemlite.lcsb.uni.lu]

- 4. 2-Chlorothiazole-5-carbonitrile | C4HClN2S | CID 1485222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Mechanism of Action of 2-Methoxy-1,3-thiazole-5-carbonitrile Derivatives: An In Vitro Technical Guide

Executive Summary

In contemporary medicinal chemistry, the 2-methoxy-1,3-thiazole-5-carbonitrile scaffold serves as a highly versatile building block[1]. While the precursor molecule itself exhibits limited biological activity, its structural derivatives—specifically those modified via nucleophilic substitution at the 2-position (e.g., 2-amino or 2-aryl derivatives)—have emerged as potent, targeted anti-cancer agents[2]. As a Senior Application Scientist, I approach this scaffold not merely as a chemical structure, but as a precision tool engineered to disrupt specific oncogenic signaling networks.

This technical guide synthesizes the established in vitro mechanism of action for these derivatives, focusing on their primary role as Receptor Tyrosine Kinase (RTK) inhibitors, and provides a self-validating experimental framework for their preclinical evaluation.

Chemical Rationale & Target Identification

The pharmacological efficacy of thiazole-5-carbonitrile derivatives is rooted in their precise spatial geometry and electronic distribution. The primary established target for these compounds in vitro is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 / KDR) [3][4].

The Causality of the Pharmacophore:

-

The Thiazole Ring: Acts as a bioisostere that mimics the adenine ring of ATP. Its flat, heteroaromatic nature allows it to slide deeply into the hydrophobic cleft of the kinase domain[2].

-

The Carbonitrile Group (-C≡N): Positioned at the 5-carbon, this group acts as a critical, highly directional hydrogen bond acceptor. It forms stable interactions with key amino acid residues (such as Cys919 or Asp1046) within the ATP-binding pocket of VEGFR-2, anchoring the inhibitor in place[2][4].

-

The 2-Position Substituent: Modifications here (replacing the methoxy group with bulky aryl or pyrimidinyl amines) dictate the compound's selectivity profile by interacting with the solvent-exposed region of the kinase cleft, preventing off-target binding[3].

Mechanistic Pathway: From Target Engagement to Phenotype

Target engagement is only the first step; the therapeutic value of a compound is defined by its downstream phenotypic consequences. By competitively binding to the ATP pocket, thiazole-5-carbonitrile derivatives prevent the autophosphorylation of VEGFR-2[4].

This blockade triggers a dual-pronged collapse of oncogenic signaling[5]:

-

Inhibition of the PLCγ-MAPK Pathway: Halts cellular proliferation, typically resulting in cell cycle arrest at the G0/G1 or G2/M phase, depending on the specific cell line and derivative structure.

-

Inhibition of the PI3K-AKT Pathway: Downregulates critical survival signals, shifting the intracellular balance toward pro-apoptotic factors and ultimately inducing programmed cell death.

Figure 1: Mechanistic signaling blockade of VEGFR-2 by thiazole-5-carbonitrile derivatives.

Self-Validating In Vitro Experimental Framework

To rigorously evaluate a novel thiazole-5-carbonitrile derivative, we must employ a self-validating workflow. A common pitfall in drug discovery is relying solely on cellular assays, where off-target toxicity can masquerade as efficacy. Conversely, cell-free assays cannot account for membrane permeability. Therefore, we pair a Cell-Free Kinase Assay (to prove direct target engagement) with a Cellular Phenotypic Assay (to prove functional translation).

Figure 2: Self-validating in vitro experimental workflow for kinase inhibitors.

Protocol 3.1: Cell-Free VEGFR-2 Kinase Inhibition Assay

Purpose: To establish the biochemical IC50, isolating the direct interaction between the derivative and the kinase domain.

-

Reagent Preparation: Dissolve the thiazole derivative in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution in kinase assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.1 mM EGTA). Expert Note: EGTA is critical here to chelate trace calcium, preventing the non-specific activation of contaminating calcium-dependent kinases.

-

Enzyme Incubation: In a 384-well low-volume plate, combine 2.5 µL of the diluted compound with 2.5 µL of recombinant human VEGFR-2 (KDR) kinase domain. Incubate for 15 minutes at room temperature to allow the inhibitor to reach equilibrium binding within the ATP pocket.

-

Reaction Initiation: Add 5 µL of a substrate mixture containing a fluorescently labeled peptide (e.g., Poly-Glu-Tyr) and ATP. Expert Note: The ATP concentration must be set exactly at its predetermined Michaelis constant ( Km ) for VEGFR-2. If ATP is too high, it will outcompete the inhibitor, yielding artificially weak IC50 values.

-

Detection & Quantification: After a 60-minute incubation, halt the reaction using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection buffer containing europium-labeled anti-phosphotyrosine antibodies. Read the plate (Excitation: 340 nm, Emission: 615/665 nm) and calculate the IC50 using a 4-parameter logistic regression model.

Protocol 3.2: Flow Cytometry for Apoptosis and Cell Cycle Arrest

Purpose: To confirm that the biochemical inhibition translates into the expected anti-angiogenic/anti-tumor phenotype[5].

-

Cell Seeding: Seed HUVEC (human umbilical vein endothelial cells) or HCT-116 (colon cancer) cells in 6-well plates at 2×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Treat the cells with the derivative at concentrations corresponding to 1x, 5x, and 10x the established biochemical IC50. Include a vehicle control ensuring final DMSO concentration remains <0.1% to prevent solvent-induced toxicity. Incubate for 48 hours.

-

Harvesting: Trypsinize the cells. Expert Note: You must collect both the adherent cells and the floating cells in the media. Floating cells represent the late-apoptotic population; discarding them will severely skew your Annexin V data.

-

Apoptosis Staining (Annexin V/PI): Resuspend half of the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V (binds externalized phosphatidylserine) and Propidium Iodide (PI, marks loss of membrane integrity). Incubate in the dark for 15 minutes.

-

Cell Cycle Staining: Fix the remaining half of the cells in cold 70% ethanol overnight. Wash, treat with RNase A (to prevent PI binding to RNA), and stain with PI for 30 minutes.

-

Acquisition: Analyze via flow cytometry. The Annexin V+/PI- quadrant indicates early apoptosis, while the PI histogram will reveal an accumulation of cells in either the G0/G1 or G2/M phase, confirming the blockade of the PLCγ-MAPK pathway[2].

Quantitative Data Interpretation

To contextualize the efficacy of these derivatives, Table 1 summarizes representative in vitro data profiles based on structural modifications of the base 2-methoxy-1,3-thiazole-5-carbonitrile scaffold, benchmarked against established literature[2][3][5].

Table 1: Representative In Vitro Profiling of Thiazole-5-carbonitrile Derivatives

| Compound Variant | VEGFR-2 IC50 (µM) | Primary Cell Line | Dominant Phenotype | Apoptotic Rate (%) |

| 2-methoxy-1,3-thiazole-5-carbonitrile (Precursor) | > 50.00 | HCT-116 | None (Baseline) | < 5% |

| 4-amino-2-(phenylamino) derivative | 0.80 | HCT-116 | G2/M Arrest | 45% |

| 2-[(pyrimidin-4-yl)amino] derivative | 0.10 | HUVEC | G0/G1 Arrest | 62% |

| Sorafenib (Standard Control) | 0.09 | HUVEC / HCT-116 | G0/G1 Arrest | 65% |

Data synthesis indicates that replacing the 2-methoxy group with bulky, hydrogen-bonding capable moieties (like pyrimidin-4-yl-amine) drastically increases target affinity, bringing the IC50 into the highly potent nanomolar range.

Conclusion

The transformation of 2-methoxy-1,3-thiazole-5-carbonitrile from a simple building block into a library of potent VEGFR-2 inhibitors exemplifies the power of rational drug design. By leveraging the carbonitrile group as a hydrogen-bond anchor within the kinase ATP pocket, researchers can reliably halt the PI3K and MAPK signaling cascades. For drug development professionals, adhering to the self-validating in vitro workflows outlined in this guide ensures that observed phenotypic apoptosis is genuinely driven by on-target kinase inhibition, paving the way for successful in vivo translation.

References

-

Sisko, J. T., et al. "Potent 2-[(pyrimidin-4-yl)amine]-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase." Bioorganic & Medicinal Chemistry Letters, [PubMed/NIH]. URL:[Link]

-

"Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors." RSC Advances (via PMC). URL:[Link]

-

"Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase." Molecules, MDPI. URL:[Link]

-

"Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. URL: [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

Biological Activity and Pharmacological Potential of the 2-Methoxy-1,3-thiazole-5-carbonitrile Scaffold

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged pharmacophores are critical for accelerating drug discovery. The 2-methoxy-1,3-thiazole-5-carbonitrile (CAS: 1261677-60-4) scaffold has emerged as a highly versatile and potent building block[1]. Characterized by a unique "push-pull" electronic system, this heterocycle offers exceptional tunable properties for targeting complex biological pathways.

This whitepaper provides an in-depth technical analysis of the 2-methoxy-1,3-thiazole-5-carbonitrile scaffold. We will explore its structural rationale, its pharmacological potential across oncology, inflammation, and infectious diseases, and provide field-validated experimental protocols for its derivatization and biological evaluation.

Structural & Electronic Profiling: The Rationale for Selection

As an application scientist, the decision to utilize a specific scaffold is driven by its physicochemical properties and its behavior within biological microenvironments. The 2-methoxy-1,3-thiazole-5-carbonitrile scaffold is engineered for optimal target engagement due to three distinct features:

-

Push-Pull Electronics: The 2-methoxy group acts as an electron-donating group (EDG) via resonance, enriching the electron density of the thiazole nitrogen. Conversely, the 5-carbonitrile group is a strong electron-withdrawing group (EWG). This electronic dipole stabilizes the aromatic system against rapid oxidative metabolism by hepatic Cytochrome P450 enzymes.

-

Kinase Hinge-Binding Affinity: The electron-enriched thiazole nitrogen serves as a superior hydrogen-bond acceptor. In kinase targets like EGFR and VEGFR-2, this nitrogen forms a critical hydrogen bond with the backbone amide of the hinge region (e.g., Met793 in EGFR), anchoring the molecule in the ATP-binding pocket[2][3].

-

Synthetic Versatility: The carbonitrile group is not merely a passive electronic modulator; it is a bioisosteric vector. It can undergo controlled hydrolysis to carboxamides, reduction to primary amines, or [2+3] cycloadditions to yield tetrazoles, allowing for rapid expansion of structure-activity relationship (SAR) libraries[4].

Pharmacological Potential & Target Pathways

Oncology: EGFR and VEGFR-2 Kinase Inhibition

Dysregulation of receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) drives tumor proliferation and angiogenesis. Derivatives of the 1,3-thiazole-5-carbonitrile scaffold have demonstrated potent ATP-competitive inhibition of these kinases[3][5].

By occupying the ATP-binding cleft, these compounds block the autophosphorylation of the receptor, thereby silencing downstream PI3K/AKT and RAS/MAPK signaling cascades[6]. Recent SAR studies indicate that thiazole-based inhibitors can outperform standard therapies like Sorafenib in specific breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, exhibiting IC50 values in the low micromolar range[5][7][8].

Mechanism of action of thiazole-5-carbonitrile derivatives in RTK signaling pathways.

Inflammation: Selective COX-2 Inhibition

Beyond oncology, the scaffold has been successfully utilized to design novel anti-inflammatory agents. Pyrimidine-5-carbonitrile derivatives bearing a 1,3-thiazole moiety have been synthesized as potent and selective Cyclooxygenase-2 (COX-2) inhibitors[9]. These compounds achieve IC50 values between 1.03–1.71 μM, comparable to Celecoxib (0.88 μM)[2]. Crucially, in vivo models demonstrate that these thiazole derivatives maintain high gastric and cardiovascular safety profiles, mitigating the adverse effects typically associated with traditional NSAIDs[2][9].

Antimicrobial and Antifungal Activity

The incorporation of the 2-methoxy group specifically enhances the lipophilicity and membrane permeability of the scaffold, making it highly effective against microbial targets. Literature indicates that 2-methoxy-substituted heterocycles exhibit broad-spectrum antimicrobial activity, achieving Minimum Inhibitory Concentrations (MIC) as low as 4–16 μg/mL against resistant strains like Candida glabrata, Staphylococcus aureus, and Enterococcus faecalis[10].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate lead optimization, the following table summarizes the benchmarked biological activities of 1,3-thiazole-5-carbonitrile and 2-methoxy-heterocycle derivatives across various therapeutic targets.

| Target / Assay | Cell Line / Enzyme | Observed Activity (IC50 / MIC) | Reference Standard | Biological Implication |

| EGFR / VEGFR-2 | MCF-7 (Breast Cancer) | IC50: 1.3 – 11.2 μM | Sorafenib (5.1 μM) | Potent antiproliferative and anti-angiogenic effects[5][8]. |

| COX-2 Inhibition | Purified Enzyme Assay | IC50: 1.03 – 1.71 μM | Celecoxib (0.88 μM) | High selectivity for COX-2 with preserved cardiac safety[2]. |

| Antimicrobial | S. aureus, E. faecalis | MIC: 16 μg/mL | Ampicillin | Disruption of bacterial cell wall/membrane integrity[10]. |

| Antifungal | Candida glabrata | MIC: 4 – 16 μg/mL | Fluconazole | Broad-spectrum fungicidal activity driven by the 2-methoxy group[10]. |

Experimental Methodologies & Workflows

To ensure scientific integrity and reproducibility, the following section details the validated self-contained protocols for the derivatization and biological evaluation of the 2-methoxy-1,3-thiazole-5-carbonitrile scaffold.

High-throughput workflow for the optimization and screening of thiazole derivatives.

Protocol 1: Scaffold Derivatization via Palladium-Catalyzed Cross-Coupling

Causality Note: While the 2-methoxy group is stable, the 4- or 5-positions of halogenated thiazole analogs can be functionalized using Suzuki-Miyaura coupling. This method is chosen because it tolerates the sensitive 5-carbonitrile group without unwanted hydrolysis[11].

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine the halogenated thiazole-5-carbonitrile derivative (1.0 eq) and the desired aryl boronic acid (1.2 eq).

-

Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) as the catalyst. Note: The tetrakis(triphenylphosphine)palladium(0) complex is preferred here to prevent steric hindrance around the dense thiazole core.

-

Base & Solvent: Add anhydrous potassium carbonate ( K2CO3 , 2.0 eq) and a degassed solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v).

-

Reaction: Heat the mixture to 90°C for 12 hours. Monitor the reaction progression via TLC (Hexane:Ethyl Acetate 3:1).

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ).

-

Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield the functionalized 2-methoxy-1,3-thiazole-5-carbonitrile derivative.

Protocol 2: In Vitro TR-FRET Kinase Assay (EGFR/VEGFR-2)

Causality Note: Thiazole derivatives often possess extended conjugation, leading to compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly utilized here because its time-gated emission reading completely eliminates background auto-fluorescence, ensuring highly accurate IC50 calculations.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Serially dilute the synthesized thiazole-5-carbonitrile derivatives in 100% DMSO, then transfer to a 384-well low-volume assay plate (final DMSO concentration <1%).

-

Enzyme Addition: Add recombinant human EGFR or VEGFR-2 kinase domain to the wells and pre-incubate for 15 minutes at room temperature to allow for hinge-binding equilibration.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (at the Km value specific to the kinase) and the biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

-

Detection: Stop the reaction by adding the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

-

Incubation & Reading: Incubate for 60 minutes in the dark. Read the plate on a multi-mode microplate reader using a 340 nm excitation filter and measuring emission at 615 nm (Europium) and 665 nm (APC).

-

Data Analysis: Calculate the FRET ratio (665 nm / 615 nm) and plot against the log of compound concentration using non-linear regression to determine the IC50.

References

-

NextSDS. 2-methoxy-1,3-thiazole-5-carbonitrile — Chemical Substance Information. Retrieved from [Link]

-

PubMed (NIH). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. Bioorganic Chemistry. Retrieved from[Link]

-

ResearchGate. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety. Retrieved from [Link]

-

Scholars Research Library. New Thiazole and Thiazolopyrimidine Derivatives: Synthesis, Antimicrobial, Antiquorum-Sensing and Antitumor Evaluation. Retrieved from [Link]

-

PubMed Central (NIH). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Retrieved from[Link]

-

PubMed Central (NIH). Design, Synthesis, and Anti-Cervical Cancer and Reversal of Tumor Multidrug Resistance Activity of Novel Nitrogen-Containing Heterocyclic Chalcone Derivatives. Retrieved from [Link]

-

MDPI. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. Retrieved from [Link]

-

PubMed Central (NIH). Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies. Retrieved from [Link]

-

Royal Society of Chemistry. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. researchgate.net [researchgate.net]

- 3. CN101277689B - Thiazolopyrimidine kinase inhibitors - Google Patents [patents.google.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and Anti-Cervical Cancer and Reversal of Tumor Multidrug Resistance Activity of Novel Nitrogen-Containing Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2-Chlorothiazole-5-carbonitrile | 51640-36-9 | Benchchem [benchchem.com]

Navigating the Toxicological Landscape of 2-methoxy-1,3-thiazole-5-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Emergence of a Novel Thiazole Derivative

2-methoxy-1,3-thiazole-5-carbonitrile is a molecule characterized by a thiazole ring, a methoxy group, and a nitrile functional group. The thiazole moiety is a common scaffold in a multitude of pharmaceuticals, known for a wide range of biological activities. The nitrile group, while a versatile synthetic handle, is also associated with potential toxicity, primarily through the in vivo release of cyanide. As this compound and its derivatives are explored for new applications, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and guiding preclinical development.

Predicted Acute Toxicity and Hazard Classification

Direct empirical data on the acute toxicity of 2-methoxy-1,3-thiazole-5-carbonitrile (CAS No. 1261677-60-4) is limited. However, by examining the hazard classifications of structurally similar compounds, a predictive toxicological profile can be constructed.

A close structural analogue, 2-(methoxymethyl)-1,3-thiazole-5-carbonitrile, is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as Acute Toxicity Category 4 for oral, dermal, and inhalation routes (H302 + H312 + H332).[1] This classification indicates that the substance is harmful if swallowed, in contact with skin, or if inhaled. Other potential hazards for this analogue include skin and eye irritation.[1]

Based on this data, it is prudent to handle 2-methoxy-1,3-thiazole-5-carbonitrile with a similar level of precaution. The predicted hazard classification is summarized in the table below.

| Hazard Class | GHS Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |

This table represents a predicted hazard classification based on data from structurally similar compounds.

Postulated Mechanisms of Toxicity

The acute toxicity of 2-methoxy-1,3-thiazole-5-carbonitrile is likely to be a composite of the toxicological properties of its core structures: the thiazole ring and the nitrile group.

The Role of the Thiazole Moiety

Thiazole-containing compounds are known to undergo metabolic activation by cytochrome P450 enzymes in the liver. This biotransformation can lead to the formation of reactive metabolites, such as epoxides or N-oxides, which are highly electrophilic. These reactive intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, oxidative stress, and potentially hepatotoxicity.

The Contribution of the Nitrile Group

The toxicity of many organic nitriles is directly attributable to the metabolic release of the cyanide ion (CN⁻).[2] This process is also typically mediated by cytochrome P450 enzymes. Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[2] Inhibition of this enzyme halts aerobic respiration, leading to a rapid decrease in cellular ATP production, cytotoxic hypoxia, and, in severe cases, rapid organ failure and death. Symptoms of cyanide poisoning can include weakness, headache, confusion, nausea, and difficulty breathing.[3]

The following diagram illustrates the potential metabolic pathways leading to the toxicity of 2-methoxy-1,3-thiazole-5-carbonitrile.

Caption: Postulated metabolic pathways leading to toxicity.

Recommended Experimental Protocols for Acute Toxicity Assessment

To definitively determine the acute toxicity of 2-methoxy-1,3-thiazole-5-carbonitrile, standardized in vivo studies are required. The following protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines are internationally recognized and provide a framework for reproducible and reliable toxicological data generation.[4][5][6]

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is designed to estimate the oral LD50 and identify the hazard class of the substance.[2][7]

Objective: To determine the acute oral toxicity of 2-methoxy-1,3-thiazole-5-carbonitrile.

Animal Model: Young adult, healthy, non-pregnant female rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old.

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.

-

Fasting: Animals are fasted overnight (food, but not water) prior to dosing.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil). The concentration should be prepared such that the required dose can be administered in a volume that does not exceed 1 mL/100 g of body weight.

-

Sighting Study: A preliminary study is conducted in a single animal to determine the appropriate starting dose for the main study. Doses of 5, 50, 300, and 2000 mg/kg are typically used.[4]

-

Main Study:

-

Based on the sighting study, a starting dose is selected.

-

A group of 5 female rats is dosed at the selected level.

-

The animals are observed for signs of toxicity and mortality for up to 14 days.[7]

-

Depending on the outcome, further groups may be dosed at higher or lower fixed doses (5, 50, 300, 2000 mg/kg).

-

-

Observations:

-

Clinical signs of toxicity are recorded systematically at 30 minutes, 1, 2, 4, and 6 hours after dosing, and then daily for 14 days.

-

Body weights are recorded weekly.

-

All mortalities are recorded.

-

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 420).

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test determines the potential for toxicity following a single dermal application.[5][8]

Objective: To assess the acute dermal toxicity of 2-methoxy-1,3-thiazole-5-carbonitrile.

Animal Model: Young adult rats, rabbits, or guinea pigs (one sex, typically female).

Procedure:

-

Preparation of the Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Application of the Test Substance: The substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing.

-

Exposure: The exposure period is 24 hours.

-

Dose Levels: A limit test at 2000 mg/kg is often sufficient. If toxicity is observed, a full study with multiple dose groups is conducted.

-

Observations: Similar to the oral toxicity study, animals are observed for clinical signs of toxicity and mortality for 14 days. Body weights are recorded weekly.

-

Pathology: A gross necropsy is performed on all animals.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This study is crucial if the compound is volatile or likely to be aerosolized.[3][6][9]

Objective: To determine the acute inhalation toxicity of 2-methoxy-1,3-thiazole-5-carbonitrile.

Animal Model: Young adult rats of one sex.

Procedure:

-

Exposure System: A dynamic inhalation exposure system is used to generate a stable concentration of the test substance in the air.

-

Exposure Conditions: Animals are typically exposed for 4 hours.

-

Concentration Levels: A range of concentrations is tested to determine the LC50 (the concentration that is lethal to 50% of the test animals). A limit test at 5 mg/L may be performed first.

-

Observations: Animals are observed for signs of toxicity during and after exposure, for a total of 14 days. Body weights are recorded, and all mortalities are noted.

-

Pathology: A gross necropsy is performed, with special attention to the respiratory tract.

Risk Mitigation and Safe Handling

Given the predicted acute toxicity of 2-methoxy-1,3-thiazole-5-carbonitrile, the following safety precautions are recommended:

-

Engineering Controls: All handling of the solid or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

-

Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.

-

Lab Coat: A lab coat should be worn to prevent skin contact.

-

-

Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.

-

Spill and Waste Management: Spills should be cleaned up promptly using appropriate absorbent materials. All waste should be disposed of as hazardous chemical waste in accordance with local regulations.

Conclusion and Future Directions

While definitive toxicological data for 2-methoxy-1,3-thiazole-5-carbonitrile is not yet available, a precautionary approach based on the known hazards of its structural components is essential. The predicted GHS classification of Acute Toxicity Category 4 necessitates careful handling and the use of appropriate personal protective equipment. The potential for toxicity through the formation of reactive thiazole metabolites and the release of cyanide underscores the need for further investigation.

For any research or development program involving this compound, it is strongly recommended that the acute toxicity studies outlined in this guide be conducted to establish a definitive toxicological profile. This will not only ensure the safety of laboratory personnel but also provide the critical data required for regulatory submissions and the continued development of this promising chemical entity.

References

-

Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002). OECD. Available at: [Link]

-

Acute Oral Toxicity Testing OECD 420. (2025). Testing Laboratory. Available at: [Link]

-

Acute Inhalation Toxicity OECD 403. (n.d.). Toxicology IND Services. Available at: [Link]

-

Acute Oral Toxicity Testing. (n.d.). Scribd. Available at: [Link]

-

Test No. 402: Acute Dermal Toxicity. (2017). OECD. Available at: [Link]

-

Test No. 403: Acute Inhalation Toxicity. (2024). OECD. Available at: [Link]

-

OECD 402: Acute Dermal Toxicity. (2021). Analytice. Available at: [Link]

-

Acute inhalation toxicity. (n.d.). Food and Agriculture Organization of the United Nations. Available at: [Link]

-

OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (n.d.). SlideShare. Available at: [Link]

- OECD 403/OCSPP 870.1300: Acute inhalation toxicity. (n.d.). Source not further specified.

-

2-(methoxymethyl)-1,3-thiazole-5-carbonitrile — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. scribd.com [scribd.com]

- 3. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. testinglab.com [testinglab.com]

- 8. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

The Ascendancy of a Privileged Scaffold: 2-Methoxy-1,3-thiazole-5-carbonitrile in Modern Drug Discovery

Introduction: The Strategic Value of the 2-Methoxy-1,3-thiazole-5-carbonitrile Scaffold

In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient lead generation and optimization. The 1,3-thiazole ring is a well-established pharmacophore, present in a multitude of FDA-approved drugs and clinical candidates, valued for its metabolic stability and ability to engage in a range of non-covalent interactions.[1] This guide focuses on a particularly versatile and increasingly utilized building block: 2-methoxy-1,3-thiazole-5-carbonitrile .

The strategic placement of the methoxy group at the 2-position and the carbonitrile at the 5-position imbues this scaffold with a unique combination of physicochemical properties and synthetic handles. This unique arrangement offers a powerful platform for generating diverse chemical libraries for high-throughput screening and for executing sophisticated lead optimization campaigns. The electron-withdrawing nature of the 5-carbonitrile group activates the thiazole ring, influencing the reactivity of the 2-methoxy group, which can serve as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions.[2] This allows for the introduction of a wide array of functional groups at the 2-position, a key vector for exploring structure-activity relationships (SAR). Concurrently, the 5-carbonitrile itself is a valuable functional group, capable of acting as a hydrogen bond acceptor or serving as a precursor for other important functionalities such as amides, tetrazoles, and carboxylic acids.

This document will provide a comprehensive overview of the synthesis, reactivity, and application of the 2-methoxy-1,3-thiazole-5-carbonitrile scaffold. We will present detailed protocols for its derivatization and discuss the rationale behind its use in modern medicinal chemistry, with a particular focus on its potential in the development of kinase inhibitors.

Core Attributes of the Scaffold: A Physicochemical and Bioisosteric Perspective

The utility of the 2-methoxy-1,3-thiazole-5-carbonitrile scaffold can be attributed to several key features:

-

Synthetic Tractability: The scaffold can be synthesized through established heterocyclic chemistry principles, and its functional groups offer orthogonal reactivity for systematic derivatization.

-

Bioisosteric Potential: The thiazole ring is a well-known bioisostere for other five-membered heterocycles like oxazoles and thiophenes, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] The 5-carbonitrile can also be considered a bioisostere for other hydrogen bond accepting groups.

-

Metabolic Stability: The thiazole ring is generally resistant to metabolic degradation, which can lead to improved in vivo half-life of drug candidates.

-

Structural Rigidity: The planar thiazole ring provides a degree of conformational constraint, which can be advantageous for achieving high binding affinity and selectivity.

-

Diverse Interaction Potential: The scaffold and its derivatives can participate in a variety of intermolecular interactions, including hydrogen bonding (via the nitrile nitrogen and introduced functionalities), π-stacking, and hydrophobic interactions.

| Property | Predicted Value/Characteristic | Source |

| Molecular Formula | C₅H₄N₂OS | ChemDraw |

| Molecular Weight | 140.16 g/mol | ChemDraw |

| logP | ~1.5 | Predicted |

| Hydrogen Bond Acceptors | 3 (N of thiazole, N of nitrile, O of methoxy) | - |

| Hydrogen Bond Donors | 0 | - |

| Reactivity Profile | 2-methoxy group susceptible to SNAr; 5-nitrile group amenable to hydrolysis, reduction, or cycloaddition. | [2] |

Synthesis of the Core Scaffold

A proposed retrosynthetic analysis is shown below:

Sources

Application Note: Advanced C-4 Functionalization Techniques for 2-Methoxy-1,3-thiazole-5-carbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Briefing & Chemical Context

The thiazole core is a highly privileged scaffold in medicinal chemistry, frequently utilized to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among its derivatives, 2-methoxy-1,3-thiazole-5-carbonitrile represents a densely functionalized building block[1].

From a synthetic perspective, the intrinsic reactivity of the thiazole ring dictates that electrophilic aromatic substitution (EAS) preferentially occurs at the electron-rich C-5 position, while nucleophilic attack and deprotonation favor the electron-deficient C-2 position[2]. However, in 2-methoxy-1,3-thiazole-5-carbonitrile, both the C-2 and C-5 positions are synthetically blocked. This forces any late-stage ring modification to occur at the intrinsically inert C-4 position. This Application Note details the mechanistic rationale and validated protocols for overriding the natural reactivity of the thiazole core to achieve highly regioselective C-4 functionalization.

Mechanistic Rationale: Overriding Intrinsic Reactivity

Achieving C-4 selectivity requires exploiting the unique electronic environment created by the existing substituents:

-

The Role of the C-5 Carbonitrile: The strongly electron-withdrawing nitrile group (-CN) exerts a profound inductive effect across the ring. This dramatically lowers the pKa of the adjacent C-4 proton, transforming it from an inert C-H bond into a viable target for directed metalation (lithiation)[3].

-

Concerted Metalation-Deprotonation (CMD): For transition-metal catalysis, the C-5 nitrile group facilitates a base-assisted CMD pathway. The increased acidity of the C-4 proton allows carbonate bases to effectively abstract the proton during the palladium insertion step, enabling direct C-H arylation without the need for pre-halogenation[4].

Regiodivergent Workflow Logic

Figure 1: Divergent C-4 functionalization pathways for 2-methoxy-1,3-thiazole-5-carbonitrile.

Self-Validating Experimental Protocols

Protocol A: Regioselective C-4 Lithiation and Borylation

Causality & Expert Insight: A common point of failure in thiazole functionalization is the use of n-butyllithium (n-BuLi). Because n-BuLi is highly nucleophilic, it will rapidly attack the C-5 nitrile group (forming an imine/ketone) or displace the C-2 methoxy group. To achieve strict C-4 deprotonation, a non-nucleophilic, sterically hindered base like Lithium tetramethylpiperidide (LiTMP) must be used[5].

Step-by-Step Methodology:

-

Preparation of LiTMP: In a flame-dried Schlenk flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF (0.2 M). Cool to -78 °C and add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.

-

Substrate Addition: Dissolve 2-methoxy-1,3-thiazole-5-carbonitrile (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the LiTMP mixture over 15 minutes, maintaining the internal temperature below -70 °C.

-

Validation Checkpoint: The solution will transition from pale yellow to a deep orange/red hue. This color change is a self-validating indicator of successful C-4 lithiation. If the solution turns black, localized exothermic decomposition has occurred; discard and restart with a slower addition rate.

-

-

Electrophilic Trapping: After 45 minutes at -78 °C, add triisopropyl borate ( B(OiPr)3 , 1.5 equiv) in one portion. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

-

Quench & Workup: Quench the reaction with saturated aqueous NH4Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate. Purify via silica gel chromatography to isolate the C-4 boronic ester.

Protocol B: Palladium-Catalyzed Direct C-4 Arylation

Causality & Expert Insight: Direct C-H arylation at the C-4 position is historically difficult due to the low electron density at this carbon. However, by utilizing a Pd(OAc)2 catalyst paired with a carbonate base ( K2CO3 ), the reaction proceeds smoothly via a Concerted Metalation-Deprotonation (CMD) mechanism[3]. The carbonate acts as an intramolecular proton shuttle, which is essential for cleaving the C4-H bond[4].

Step-by-Step Methodology:

-

Reaction Assembly: To an oven-dried reaction vial equipped with a stir bar, add 2-methoxy-1,3-thiazole-5-carbonitrile (1.0 equiv), the desired aryl bromide (1.2 equiv), Pd(OAc)2 (5 mol%), Triphenylphosphine ( PPh3 , 15 mol%), and finely milled anhydrous K2CO3 (2.0 equiv).

-

Solvent Addition & Degassing: Add anhydrous Toluene (0.2 M). Seal the vial with a PTFE-lined septum and sparge the mixture with argon for 10 minutes to remove dissolved oxygen (critical for preventing catalyst deactivation).

-

Thermal Activation: Heat the reaction mixture to 110 °C in a pre-heated oil bath for 16-24 hours.

-

Validation Checkpoint: Monitor the reaction via LC-MS at the 4-hour mark. The appearance of the [M+Ar−H]+ peak confirms the catalytic cycle is active. If conversion stalls below 50%, it is likely due to the aggregation of the insoluble K2CO3 base. Adding 5 mol% of a phase-transfer catalyst (e.g., TBAB) will solubilize the carbonate and re-initiate the reaction.

-

-

Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, and elute with dichloromethane. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the functionalization of 2-methoxy-1,3-thiazole-5-carbonitrile at the C-4 position based on the protocols provided above.

| Functionalization Strategy | Reagents / Catalyst System | Electrophile / Coupling Partner | Temp (°C) | Time (h) | Typical Yield (%) | Key Strategic Advantage |

| Directed Lithiation | LiTMP (1.1 eq) in THF | I2 , B(OiPr)3 , R-CHO | -78 to 25 | 2 - 4 | 75 - 85% | Rapid execution; enables diverse functional group interconversions. |

| Direct C-H Arylation | Pd(OAc)2 (5 mol%), K2CO3 | Aryl Bromides (Ar-Br) | 110 | 16 - 24 | 60 - 80% | Highly step-economic; avoids the need for unstable pre-metalated species. |

References

-

2-methoxy-1,3-thiazole-5-carbonitrile — Chemical Substance Information NextSDS[Link]

-

Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles Journal of Organic Chemistry (PubMed / NIH) [Link]

-

Product Subclass 14: Aryllithium and Hetaryllithium Compounds Science of Synthesis / Thieme Connect[Link]

-

C2, C5, and C4 Azole N-Oxide Direct Arylation Including Room-Temperature Reactions Journal of the American Chemical Society (ACS Publications)[Link]

Sources

Application Note: 2-Methoxy-1,3-thiazole-5-carbonitrile in Agrochemical Discovery and Synthesis

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Chemical Rationale

The development of next-generation agrochemicals requires versatile molecular scaffolds that can be rapidly diversified to overcome resistance in phytopathogenic fungi and agricultural pests. 2-Methoxy-1,3-thiazole-5-carbonitrile (CAS: 1261677-60-4) has emerged as a highly privileged building block in this domain[1].

The causality behind its utility lies in its unique electronic distribution. The thiazole core provides a bioisosteric replacement for various aromatic systems, offering superior systemic mobility in plants (xylem/phloem transport) due to a favorable balance of lipophilicity (sulfur atom) and hydrogen-bonding capacity (nitrogen atom). Furthermore, the strong electron-withdrawing nature of the C5-carbonitrile group heavily depletes electron density at the C2 position. This electronic activation makes the C2-methoxy group an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing rapid library generation with various amines, thiols, and alkoxides[2]. Concurrently, the C5-nitrile itself serves as a direct precursor for triazoles, tetrazoles, and carboxamides—pharmacophores that are critical for target engagement in modern fungicides and insecticides[3].

Agrochemical Applications & Target Pathways

Derivatives of thiazole-5-carbonitriles are heavily utilized in the synthesis of modern crop protection agents. Recent patent literature highlights their role as precursors for heteroaryl-triazole pesticides and broad-spectrum fungicides[3][4].

-

Sterol Biosynthesis Inhibitors (SBIs): By converting the 5-carbonitrile into a 1,2,4-triazole or tetrazole ring, researchers generate compounds that coordinate directly with the heme iron of fungal CYP51 (lanosterol 14α-demethylase). This blocks ergosterol biosynthesis, leading to fungal cell death[5].

-

Succinate Dehydrogenase Inhibitors (SDHIs): Hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling, yields thiazole-carboxamides. These are potent inhibitors of fungal respiration complex II.

-

Nematicides & Insecticides: Substituted 2-amino-thiazole-5-carbonitriles have demonstrated efficacy in modulating insect-specific receptor pathways, providing a scaffold for novel larvicidal and insecticidal agents[6][7].

Quantitative Data Summaries

Table 1: Physicochemical & Structural Properties of the Core Scaffold

| Property | Value | Causality / Relevance to Agrochemical Design |

| Chemical Name | 2-Methoxy-1,3-thiazole-5-carbonitrile | Core scaffold for SAR exploration. |

| CAS Number | 1261677-60-4 | Verifiable registry identifier[1]. |

| Molecular Formula | C5H4N2OS | Low molecular weight (140.16 g/mol ) ensures high ligand efficiency (LE). |

| C2 Reactivity | Highly Electrophilic | SNAr active; allows facile installation of lipophilic or target-binding side chains. |

| C5 Reactivity | Dipolarophile / Reducible | Precursor for triazoles (CYP51 binding) or amidines (kinase inhibition). |

Table 2: Comparative Reactivity Profiles for Diversification

| Transformation | Reagents | Primary Agrochemical Output | Target / Mechanism |

| SNAr at C2 | Primary Amines, K2CO3, DMF | 2-Amino-thiazole-5-carbonitriles | Broad-spectrum antimicrobial / Insecticidal[7] |

| [3+2] Cycloaddition | NaN3, NH4Cl, DMF | Thiazolyl-tetrazoles | CYP51 (Ergosterol depletion) |

| Nitrile Hydrolysis | H2O2, NaOH, EtOH | Thiazole-5-carboxamides | SDHI (Respiration blockade) |

Experimental Workflows & Validated Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that the chemical causality of each step is verified before proceeding, preventing the carryover of impurities in multi-step agrochemical synthesis.

Protocol A: SNAr Modification at C2 (Synthesis of 2-Amino-1,3-thiazole-5-carbonitriles)

Objective: To replace the C2-methoxy group with a substituted aniline to generate a lipophilic, membrane-permeable fungicide precursor.

Causality of Experimental Choices: Potassium carbonate (K2CO3) is selected as a mild, non-nucleophilic base. Strong aqueous bases (like NaOH) would risk premature hydrolysis of the sensitive C5-nitrile group. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent because it stabilizes the highly polar Meisenheimer complex transition state, significantly accelerating the SNAr reaction without requiring extreme thermal conditions that could degrade the thiazole ring.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-1,3-thiazole-5-carbonitrile (1.0 eq, 10 mmol) in anhydrous DMF (15 mL) under an inert argon atmosphere.

-

Reagent Addition: Add the substituted aniline (1.1 eq, 11 mmol) followed by finely powdered anhydrous K2CO3 (2.0 eq, 20 mmol).

-

Thermal Activation: Heat the reaction mixture to 85°C using an oil bath.

-

In-Process Control (IPC) - Self-Validation: After 4 hours, sample 10 µL of the mixture, quench in 1 mL water, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 7:3) and LC-MS. The disappearance of the starting material (m/z 141 [M+H]+) and appearance of the product mass confirms the SNAr completion.

-

Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. The product will typically precipitate.

-

Isolation: Filter the precipitate under a vacuum, wash with cold water (3 x 20 mL) to remove DMF and inorganic salts, and dry under high vacuum at 40°C overnight.

Protocol B: Nitrile Transformation to Tetrazole (CYP51 Inhibitor Pharmacophore)

Objective: Convert the C5-carbonitrile of the intermediate from Protocol A into a tetrazole ring via a[3+2] cycloaddition.

Causality of Experimental Choices: Sodium azide (NaN3) is reacted in the presence of Ammonium chloride (NH4Cl). NH4Cl serves as a mild proton source to generate hydrazoic acid (HN3) in situ in a controlled manner, avoiding the extreme toxicity and explosive risks of handling pure HN3. The elevated temperature provides the activation energy required to overcome the steric hindrance of the adjacent thiazole ring during the cycloaddition.

Step-by-Step Methodology:

-

Reaction Setup: Suspend the 2-amino-1,3-thiazole-5-carbonitrile derivative (1.0 eq, 5 mmol) in anhydrous DMF (10 mL) in a heavy-walled pressure vial.

-

Reagent Addition: Add NaN3 (1.5 eq, 7.5 mmol) and NH4Cl (1.5 eq, 7.5 mmol). Safety Note: Perform in a well-ventilated fume hood with a blast shield.

-

Cycloaddition: Seal the vial and heat to 110°C for 12-16 hours.

-

IPC - Self-Validation: Analyze via LC-MS. The conversion of the sharp nitrile IR stretch (~2220 cm⁻¹) to a broad tetrazole N-H stretch (~3100-2800 cm⁻¹) and the corresponding +43 Da mass shift confirms successful cycloaddition.

-

Workup & Isolation: Cool the reaction, dilute with water (30 mL), and carefully acidify to pH 3 using 1M HCl (in a fume hood to safely vent any unreacted HN3 as gas). Extract the precipitated tetrazole product via filtration or ethyl acetate extraction.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthetic methodology and the biological mechanism of action of the resulting agrochemicals.

Caption: Synthetic workflow from 2-methoxy-1,3-thiazole-5-carbonitrile to a tetrazole agrochemical.

Caption: Mechanism of Action (MoA) signaling pathway for CYP51-inhibiting thiazole fungicides.

References

-

Chemical Substance Information: 2-methoxy-1,3-thiazole-5-carbonitrile. NextSDS Database. Retrieved from:[Link]

-

Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-Carbonitrile Derivatives as Antimicrobial Agents. Der Pharma Chemica (2020). Retrieved from:[Link]

- Novel heteroaryl-triazole compounds as pesticides (WO2021069567A1).Google Patents / WIPO (2021).

- Heteroaryl compounds as agrochemical fungicides (WO2018210659A1).Google Patents / WIPO (2018).

- Fungicidal compositions (US11154058B2).Google Patents / USPTO (2021).

Sources

- 1. nextsds.com [nextsds.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. WO2021069567A1 - Novel heteroaryl-triazole compounds as pesticides - Google Patents [patents.google.com]

- 4. WO2018210659A1 - Heteroaryl compounds as agrochemical fungicides - Google Patents [patents.google.com]

- 5. US11154058B2 - Fungicidal compositions - Google Patents [patents.google.com]

- 6. EP0427529A1 - Larvicidal lectins and plant insect resistance based thereon - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

Application Note & Protocol: Synthesis of Thiazole-Based Inhibitors Utilizing 2-Methoxy-1,3-thiazole-5-carbonitrile

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-methoxy-1,3-thiazole-5-carbonitrile as a versatile starting material for the synthesis of thiazole-based inhibitors. The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1][2][3] This guide details a reliable, multi-step synthetic pathway, including the hydrolysis of the nitrile to a carboxylic acid and subsequent amide coupling to generate a model inhibitor. We provide in-depth experimental protocols, mechanistic insights, characterization data, and troubleshooting advice to enable successful synthesis and downstream application.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is present in a wide array of bioactive compounds and FDA-approved drugs.[4][5] Its prevalence in medicinal chemistry stems from its ability to act as a bioisostere for other aromatic rings and its capacity to engage in various non-covalent interactions (e.g., hydrogen bonding, π-stacking) within protein active sites.[2] Thiazole derivatives have demonstrated remarkable efficacy as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][3][6]

The starting material, 2-methoxy-1,3-thiazole-5-carbonitrile, is a strategic building block. The methoxy group at the 2-position and the carbonitrile at the 5-position offer orthogonal chemical handles that can be selectively manipulated to build molecular complexity and generate diverse libraries of potential inhibitors.

Synthetic Strategy & Mechanistic Overview

The overall strategy involves a two-part functional group transformation of the starting material to create a versatile carboxylic acid intermediate, which is then coupled with a target amine to form the final amide-based inhibitor.

Part 1: Nitrile Hydrolysis. The cyano group (nitrile) at the C5 position is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid. This transformation proceeds in two main stages: initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[7][8] Heating under reflux with a dilute mineral acid like HCl is a standard and effective method.[9]

Part 2: Amide Bond Formation. The resulting 2-methoxy-1,3-thiazole-5-carboxylic acid is then coupled with a selected aryl amine. Amide bond formation is one of the most crucial reactions in drug discovery.[10][11] The protocol herein utilizes a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, such as hydroxybenzotriazole (HOBt), to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the thermodynamically stable amide bond.[10][12]

The workflow below illustrates this robust and modular synthetic approach.

Caption: Synthetic workflow for thiazole-based inhibitors.

Detailed Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Methoxy-1,3-thiazole-5-carboxylic acid

This protocol details the hydrolysis of the nitrile starting material.

Materials & Reagents:

| Reagent | M.W. | Amount | Moles | Equivalents |

|---|---|---|---|---|

| 2-Methoxy-1,3-thiazole-5-carbonitrile | 140.16 | 5.00 g | 35.7 mmol | 1.0 |

| 6M Hydrochloric Acid (HCl) | - | 100 mL | - | - |

| Deionized Water | 18.02 | As needed | - | - |

| Ethyl Acetate (EtOAc) | 88.11 | ~200 mL | - | - |

| Brine (Saturated NaCl solution) | - | ~50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-1,3-thiazole-5-carbonitrile (5.00 g, 35.7 mmol).

-

Acid Addition: Carefully add 100 mL of 6M aqueous HCl to the flask.

-

Heating: Heat the mixture to reflux (approximately 100-105 °C) using a heating mantle.

-

Scientist's Note: Vigorous stirring is essential to ensure proper mixing of the biphasic system. The solid starting material will slowly dissolve as the reaction proceeds.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours. The disappearance of the starting material spot and the appearance of a more polar product spot indicates completion.

-

Workup - Cooling & Extraction: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Transfer the acidic solution to a 500 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Scientist's Note: The carboxylic acid product will have significant solubility in the aqueous acidic layer. Multiple extractions are necessary to ensure a good recovery.

-

-

Washing & Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or used directly in the next step if purity is deemed sufficient (>95% by LC-MS).

-

Expected Yield: 80-90%.

-

Characterization (Expected): ¹H NMR and Mass Spectrometry should confirm the formation of 2-methoxy-1,3-thiazole-5-carboxylic acid (M.W. 159.16).

-

Protocol 2: Synthesis of N-(4-fluorophenyl)-2-methoxy-1,3-thiazole-5-carboxamide

This protocol describes the amide coupling of the carboxylic acid intermediate with a representative aryl amine.

Materials & Reagents:

| Reagent | M.W. | Amount | Moles | Equivalents |

|---|---|---|---|---|

| 2-Methoxy-1,3-thiazole-5-carboxylic acid | 159.16 | 1.00 g | 6.28 mmol | 1.0 |

| 4-Fluoroaniline | 111.12 | 0.77 g | 6.91 mmol | 1.1 |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 1.45 g | 7.54 mmol | 1.2 |

| HOBt (Hydroxybenzotriazole) | 135.12 | 0.17 g | 1.26 mmol | 0.2 |

| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.19 mL | 12.56 mmol | 2.0 |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 25 mL | - | - |

| Deionized Water | 18.02 | ~100 mL | - | - |

| Ethyl Acetate (EtOAc) | 88.11 | ~150 mL | - | - |

Procedure:

-

Reaction Setup: To a 100 mL dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxy-1,3-thiazole-5-carboxylic acid (1.00 g, 6.28 mmol), 4-fluoroaniline (0.77 g, 6.91 mmol), and HOBt (0.17 g, 1.26 mmol).

-

Solvent & Reagent Addition: Add anhydrous DMF (25 mL) and stir to dissolve. Add EDC (1.45 g, 7.54 mmol) to the mixture.

-

Base Addition: Cool the flask in an ice bath (0 °C). Slowly add DIPEA (2.19 mL, 12.56 mmol) dropwise.

-

Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt by-product of the EDC activation and to facilitate the reaction.[10] Maintaining a low temperature during its addition helps to control any potential exotherm.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Workup - Quenching & Extraction: Pour the reaction mixture into 100 mL of deionized water. A precipitate of the crude product should form.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 25 mL), and brine (1 x 25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-